Calcium picrate

描述

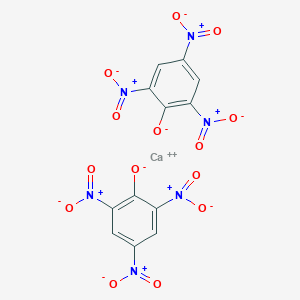

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.Ca/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPNEEMVYLGDTR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4CaN6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168537 | |

| Record name | Calcium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-78-5 | |

| Record name | Calcium picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53D441QVT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of calcium picrate. The information presented is intended to support research, scientific analysis, and drug development activities by offering detailed data, experimental methodologies, and visual representations of key chemical processes and structures.

Core Physicochemical Data

This compound, the calcium salt of picric acid, is a chemical compound that exists in both anhydrous and hydrated forms. Its properties are of significant interest in various chemical and pharmaceutical applications. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Chemical Formula | Anhydrous: C₁₂H₄CaN₆O₁₄[1][2] Pentahydrate: Ca(C₆H₂N₃O₇)₂·5H₂O[3][4] |

| Molecular Weight | Anhydrous: ~496.27 g/mol [1][3][5][6] Pentahydrate: 586.4 g/mol [3][4] |

| Appearance | Yellowish, red, or orange crystals[7][8][9] |

| CAS Number | 16824-78-5[1][2][3][5] |

| Crystal System | Orthorhombic (for the pentahydrate form)[3][4] |

| Space Group | Pmab (for the pentahydrate form)[3][4] |

| Activation Energy (Decomposition) | 140.3 kJ/mol[7] |

Experimental Protocols

The synthesis and characterization of this compound involve specific experimental procedures to ensure the purity and desired form of the final product. The following sections detail the methodologies for its synthesis, purification, and analysis.

A common and well-documented method for preparing this compound is through the neutralization reaction between picric acid and a calcium base, such as calcium carbonate or calcium hydroxide.[3]

Reaction with Calcium Carbonate:

The general chemical equation for this reaction is: 2 C₆H₂(NO₂)₃OH + CaCO₃ → Ca[C₆H₂(NO₂)₃O]₂ + H₂O + CO₂[3]

Procedure:

-

An aqueous solution of picric acid is prepared.

-

Calcium carbonate powder is slowly added to the picric acid solution at room temperature with continuous stirring.

-

The mixture is stirred for approximately two hours to ensure the reaction proceeds to completion, which is indicated by the cessation of carbon dioxide evolution.[3]

-

Upon completion, any unreacted calcium carbonate is removed by filtration.[3]

-

The resulting filtrate, containing the soluble this compound, is then concentrated by evaporation to induce crystallization.[3]

To obtain a high-purity product, the crude this compound can be purified through recrystallization.

Procedure:

-

The crude crystals are dissolved in a suitable hot solvent, such as acetone.[7]

-

Any insoluble impurities are removed by filtering the hot solution.

-

The hot filtrate is then allowed to cool, leading to the precipitation of purified this compound crystals.

-

The purified crystals are collected via vacuum filtration and washed with a small amount of cold solvent to remove any remaining impurities.[3]

Several analytical techniques are employed to determine the structure and properties of this compound.

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice. For this compound pentahydrate, this method has revealed an orthorhombic crystal system and a novel eight-coordinate stereochemistry for the calcium ion.[3][4]

-

Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are utilized to study the thermal stability and decomposition behavior of the compound. DSC can identify endothermic and exothermic transitions, such as the loss of water of crystallization, while TG measures the change in mass as a function of temperature.[3][7]

-

Karl Fischer Titration: This method is specifically used to quantify the water content in hydrated forms of this compound, providing a more accurate measure of the degree of hydration than thermogravimetric analysis alone.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule and to confirm the formation of the picrate salt.[7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's synthesis and molecular structure.

Caption: Synthesis workflow for this compound.

Caption: Coordination of the Calcium ion.

Stability and Hazards

This compound is an energetic material and should be handled with appropriate safety precautions.

-

Explosive Nature: Like its parent compound, picric acid, this compound is an explosive, particularly when it is dry.[10] It is sensitive to shock, heat, and friction.[10]

-

Formation of Other Metal Picrates: Contact with certain metals can lead to the formation of other metal picrates, which may be even more sensitive and hazardous.[11]

-

Thermal Decomposition: The decomposition of alkaline-earth metal picrates, including this compound, initiates at a higher temperature than that of picric acid.[7] The activation energy for the exothermic decomposition of this compound has been determined to be 140.3 kJ/mol.[7]

-

Interaction with Concrete: Picric acid can react with calcium compounds in concrete to form this compound, which is a significant hazard if picric acid is spilled on such surfaces.[3][10]

This guide provides a foundational understanding of the physicochemical properties of this compound. Researchers and professionals are encouraged to consult the cited literature for more detailed information and to always adhere to strict safety protocols when handling this compound.

References

- 1. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 16824-78-5 | Benchchem [benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. This compound|lookchem [lookchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. jes.or.jp [jes.or.jp]

- 8. Sciencemadness Discussion Board - this compound. - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. jes.or.jp [jes.or.jp]

- 10. Picric acid and picrate salts [tc.canada.ca]

- 11. Potassium picrate - Wikipedia [en.wikipedia.org]

Crystal Structure Analysis of Calcium Picrate Pentahydrate: A Technical Guide

Introduction: Calcium picrate pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O, is an inorganic-organic hybrid material whose structural characterization is crucial for understanding its stability, reactivity, and potential applications. This document provides a comprehensive technical overview of its crystal structure, determined by single-crystal X-ray diffraction, and outlines the key experimental protocols for its synthesis and analysis. The compound is notable for its novel eight-coordinate stereochemistry around the calcium ion.[1][2] This guide is intended for researchers and professionals in materials science, chemistry, and drug development who require detailed structural and methodological information.

Data Presentation: Crystallographic and Structural Parameters

The definitive structural data for this compound pentahydrate has been elucidated through single-crystal X-ray diffraction studies.[1][2] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystallographic Data for this compound Pentahydrate [1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄CaN₆O₁₉ |

| Molecular Weight | 586.4 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pmab (No. 57) |

| Unit Cell Dimensions (a, b, c) | a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å |

| Unit Cell Volume (V) | 2128(1) ų |

| Formula Units per Unit Cell (Z) | 4 |

| Density (measured, Dm) | 1.83(1) g/cm³ |

| Density (calculated, Dc) | 1.83 g/cm³ |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | 295(1) K |

| Final R-factor | 0.049 for 1513 observed reflections |

Table 2: Calcium Ion Coordination Geometry

| Feature | Description |

| Coordination Number | 8 |

| Geometry | Distorted Square Antiprism[1] |

| Coordinating Ligands | 2 bidentate picrate anions, 4 unidentate water molecules[1][2] |

| Ca²⁺-Oxygen Bond Distances | Generally fall within the range of 2.30 to 2.50 Å[1] |

| Hydration | Four water molecules are part of the coordination sphere; a fifth water molecule occupies a lattice site and is not directly coordinated to the calcium ion.[2] |

Experimental Protocols

Detailed methodologies are essential for the replication of results and further research. The following sections describe the protocols for synthesis and characterization.

1. Synthesis of this compound Pentahydrate

The synthesis of this compound is typically achieved through the reaction of picric acid with a calcium base, such as calcium carbonate or calcium hydroxide.[1][3]

-

Materials : Picric acid (C₆H₃N₃O₇), Calcium Carbonate (CaCO₃), deionized water.

-

Procedure :

-

Prepare a 1% aqueous solution of picric acid.

-

Slowly add powdered calcium carbonate to the picric acid solution at room temperature while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.[3]

-

Continue stirring the mixture for approximately two hours to ensure the reaction goes to completion.[3]

-

Filter the resulting solution to remove any unreacted calcium carbonate.

-

The filtrate, containing aqueous this compound, is then subjected to slow evaporation at room temperature.

-

Single crystals of this compound pentahydrate suitable for X-ray diffraction will form over several days.

-

2. Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.[2]

-

Crystal Selection and Mounting : A well-formed, defect-free single crystal with dimensions of approximately 0.25 mm is selected and mounted on a goniometer head.[2]

-

Data Collection :

-

Instrument : Syntex Pī four-circle diffractometer or equivalent.[2]

-

Radiation Source : Molybdenum Kα radiation (λ = 0.71069 Å).[2]

-

Data Collection Mode : A 2θ/θ scan mode is used to collect a unique data set up to a maximum 2θ angle of 50°.[2]

-

Data Size : A total of 1889 independent reflections are collected. Reflections where the intensity (I) is greater than twice the standard deviation (2σ(I)) are considered 'observed' (1513 reflections in this case).[2]

-

-

Structure Solution and Refinement :

3. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration processes.

-

Instrument : A simultaneous TGA/DTA thermal analyzer.

-

Sample Preparation : 3–5 mg of the crystalline sample is placed in an alumina or platinum crucible.

-

Procedure :

-

The sample is heated from room temperature to a target temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative decomposition.

-

Weight loss is recorded as a function of temperature. For hydrated salts like this compound pentahydrate, stepwise weight loss corresponding to the removal of water molecules is expected.[3][4]

-

Visualizations: Workflows and Structural Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the analysis.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Picrate

Abstract

Calcium picrate, the calcium salt of picric acid, is an energetic material of interest to researchers in materials science and chemistry. Its synthesis and characterization are crucial for understanding its properties and ensuring its safe handling. This technical guide provides an in-depth overview of the common synthesis methodologies, purification techniques, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate key processes and structural features.

Introduction

Picric acid (2,4,6-trinitrophenol) is a well-known chemical compound that, despite its bitter taste, has been used historically as a military explosive, an antiseptic, and a dye.[1] It readily reacts with metals, bases, and even concrete to form picrate salts, many of which are more sensitive to shock, heat, and friction than picric acid itself.[1][2] this compound [Ca(C₆H₂N₃O₇)₂], is one such salt. A key characteristic of alkaline-earth metal picrates, including this compound, is the presence of crystalline water, which is lost in a stepwise manner as the temperature increases.[3] Understanding the synthesis and properties of this compound is essential for its potential applications and for mitigating the significant safety hazards it poses.[1]

Chemical Identity

The fundamental properties of anhydrous this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | calcium bis(2,4,6-trinitrophenolate)[4] |

| Molecular Formula | C₁₂H₄CaN₆O₁₄[4] |

| Molecular Weight | 496.27 g/mol [4] |

| CAS Number | 16824-78-5[4][5][6] |

| InChI Key | IMPNEEMVYLGDTR-UHFFFAOYSA-L[5][7] |

Synthesis and Purification

The most prevalent methods for synthesizing this compound involve the neutralization of picric acid with a suitable calcium base or through a double displacement reaction.[5] The two primary calcium bases used are calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂).

Synthesis via Neutralization Reaction

A. Reaction with Calcium Carbonate: This method involves the slow addition of calcium carbonate to an aqueous solution of picric acid. The reaction proceeds at room temperature with stirring and is accompanied by the effervescence of carbon dioxide gas.[3]

B. Reaction with Calcium Hydroxide: This is a rapid and efficient method that typically concludes within two hours, offering high yields and purity.[5] The reaction is driven by the acid-base neutralization between picric acid and the stronger base, calcium hydroxide.

Experimental Protocols

Protocol 1: Synthesis using Calcium Carbonate[3]

-

Prepare a 1% aqueous solution of picric acid (e.g., 5g of picric acid in 500 mL of deionized water).

-

Slowly add calcium carbonate (2 g) to the picric acid solution while stirring continuously.

-

Continue stirring the mixture at room temperature for two hours. Observe the generation of CO₂ bubbles.

-

After the reaction is complete, filter the solution to remove any unreacted calcium carbonate.

-

The filtrate, containing the dissolved this compound, is then taken for purification and crystal isolation.

Protocol 2: Synthesis using Calcium Hydroxide[5]

-

Prepare a solution of picric acid in a suitable solvent.

-

Slowly add a stoichiometric amount of calcium hydroxide to the solution under constant stirring.

-

Maintain the reaction temperature in the optimal range of 40–50°C to ensure a complete reaction without degrading the picric acid.[5]

-

Stir the mixture for approximately two hours.

-

After the reaction, cool the mixture to about 10°C to facilitate the precipitation of the this compound product.[5]

-

Collect the precipitate by filtration.

Purification Protocol

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is a commonly employed technique.[3][5]

-

Filtration: The initial reaction mixture is filtered to remove any insoluble impurities or unreacted base (e.g., CaCO₃).[5]

-

Concentration: The filtrate is concentrated by evaporating the solvent, often under reduced pressure, to yield the crude solid product.[5]

-

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent, such as acetone.[3][5] Any remaining insoluble impurities are removed by filtering the hot solution.

-

Crystal Formation: The hot, clear filtrate is allowed to cool slowly to room temperature, promoting the formation of purified this compound crystals.[5]

-

Isolation: The purified crystals are collected using vacuum filtration and are subsequently washed with a small amount of cold solvent to remove any residual impurities from the crystal surfaces.[5]

Visualization of Synthesis Workflow

References

- 1. Picric acid and picrate salts [tc.canada.ca]

- 2. jes.or.jp [jes.or.jp]

- 3. jes.or.jp [jes.or.jp]

- 4. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16824-78-5 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

Solubility of Calcium picrate in organic solvents.

An In-depth Technical Guide to the Solubility of Calcium Picrate in Organic Solvents

Introduction

This compound (C₁₂H₄CaN₆O₁₄) is the calcium salt derived from picric acid. Its solubility characteristics in various organic solvents are of fundamental importance for its synthesis, purification, handling, and application in fields such as chemical manufacturing and pyrotechnics. This technical guide provides a comprehensive overview of the known solubility properties of this compound in organic media, details established experimental protocols for the precise determination of its solubility, and presents a visual workflow for these experimental procedures. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the behavior of this energetic salt in non-aqueous systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| IUPAC Name | calcium bis(2,4,6-trinitrophenolate) |

| CAS Number | 16824-78-5 |

| Molecular Formula | C₁₂H₄CaN₆O₁₄ |

| Molecular Weight | 496.27 g/mol |

| Appearance | Yellowish crystalline solid |

| Hydration | Can exist in hydrated forms, which may affect solubility. |

Solubility of this compound in Organic Solvents

Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively reported in the available scientific literature. However, qualitative information and the general principles of solubility for ionic compounds provide valuable insights.

Qualitative Solubility Profile:

-

Acetone: this compound has been noted to be soluble in acetone. This property is often exploited during its purification, where crude this compound is dissolved in acetone to facilitate the removal of insoluble contaminants through filtration.

-

Ethanol-Water Mixtures: The use of ethanol-water mixtures has been shown to enhance the solubility and improve the crystallization kinetics of this compound. This suggests that while solubility in absolute ethanol may be limited, the presence of water significantly increases its solubility.

Data Presentation: Quantitative Solubility

The following table summarizes the currently available quantitative solubility data for this compound in common organic solvents. The lack of specific values underscores a notable gap in the existing chemical literature.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |

| Methanol | CH₃OH | 25 | Not Available | - |

| Ethanol | C₂H₅OH | 25 | Not Available | - |

| Acetone | CH₃COCH₃ | 25 | Soluble (quantitative data not available) | - |

| Chloroform | CHCl₃ | 25 | Not Available | - |

| Dichloromethane | CH₂Cl₂ | 25 | Not Available | - |

| Tetrahydrofuran | C₄H₈O | 25 | Not Available | - |

| Acetonitrile | CH₃CN | 25 | Not Available | - |

Experimental Protocols for Solubility Determination

For researchers aiming to quantify the solubility of this compound, several robust experimental methodologies can be employed. The selection of a suitable protocol will depend on the anticipated solubility range and the analytical capabilities available.

Gravimetric Method

This classical method is highly reliable for determining the solubility of non-volatile solutes like this compound in volatile organic solvents.

Methodology:

-

Preparation of Saturated Solution: An excess amount of finely powdered this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to sediment. A clear aliquot of the supernatant is carefully withdrawn using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter may be employed for complete removal of solids.

-

Solvent Evaporation: The accurately measured volume or mass of the saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination of Solute: After complete removal of the solvent, the container with the dried this compound residue is cooled in a desiccator and weighed. The mass of the dissolved this compound is determined by difference.

-

Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Spectrophotometric Method

Given the chromophoric nature of the picrate anion, UV-Visible spectrophotometry offers a sensitive method for determining the concentration of dissolved this compound.

Methodology:

-

Preparation of Calibration Standards: A series of standard solutions of this compound with precisely known concentrations are prepared in the organic solvent of interest.

-

Measurement of Absorbance: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the picrate anion in that solvent.

-

Construction of Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration. The relationship should be linear in the concentration range of interest, following the Beer-Lambert law.

-

Analysis of Saturated Solution: A saturated solution of this compound is prepared and equilibrated as described in the gravimetric method. A clear aliquot is withdrawn and, if necessary, accurately diluted with the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Determination of Concentration: The absorbance of the (diluted) sample is measured at λmax, and its concentration is determined from the calibration curve.

-

Calculation of Solubility: The solubility of this compound in the saturated solution is calculated, accounting for any dilution performed.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized experimental workflow for determining the solubility of a solid in a liquid solvent.

Spectroscopic Properties of Calcium Picrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of calcium picrate, focusing on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this energetic material.

Introduction

This compound, the calcium salt of picric acid (2,4,6-trinitrophenol), is a primary explosive material.[1] Its stability and energetic properties are of significant interest in various fields. Spectroscopic techniques are crucial for the structural elucidation, identification, and quality control of this compound. This guide summarizes the available spectroscopic data, provides detailed experimental protocols, and presents logical workflows for its analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of picric acid with a calcium source, such as calcium carbonate or calcium hydroxide.[2][3] A typical laboratory-scale synthesis procedure is as follows:

Reaction:

2 (O₂N)₃C₆H₂OH + CaCO₃ → Ca[(O₂N)₃C₆H₂O]₂ + H₂O + CO₂

Procedure:

-

Dissolve picric acid in a suitable solvent, such as acetone or hot water.[3]

-

Slowly add a stoichiometric amount of calcium carbonate (or a solution of calcium hydroxide) to the picric acid solution with constant stirring.[2][3]

-

Continue stirring the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours until the reaction is complete, indicated by the cessation of gas evolution (in the case of calcium carbonate).[2]

-

Filter the resulting solution to remove any unreacted starting materials or impurities.

-

The filtrate, containing the dissolved this compound, is then concentrated by evaporation to induce crystallization.

-

The resulting crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[3]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is primarily characterized by the vibrational modes of the picrate anion. The presence of the calcium ion can cause slight shifts in the positions of these bands compared to picric acid. The following table summarizes the expected FT-IR vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

| O-H Stretching (of hydration water) | 3600 - 3200 (broad) | [4] |

| Aromatic C-H Stretching | 3100 - 3000 | |

| Asymmetric NO₂ Stretching | 1560 - 1530 | |

| Symmetric NO₂ Stretching | 1350 - 1330 | |

| Aromatic C=C Stretching | 1630 - 1400 | |

| C-O Stretching (phenolic) | 1300 - 1250 | |

| C-N Stretching | ~1342 | |

| NO₂ Bending | Below 1000 | |

| C-H Out-of-plane Bending | Below 900 |

Note: The exact peak positions can vary depending on the hydration state and the crystalline form of the this compound.

Raman Spectroscopy

Expected Raman Bands for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3100 - 3000 | |

| Symmetric NO₂ Stretching | ~1345 | Expected to be a strong band. |

| Aromatic Ring Breathing | ~1000 - 800 | Characteristic of the substituted benzene ring. |

| NO₂ Deformation and Rocking | 900 - 700 | |

| C-N Stretching | ~830 | |

| Low-frequency modes | < 400 | Lattice vibrations and other skeletal modes. |

Note: These are estimations and experimental verification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound are scarce in the literature. However, the expected chemical shifts for the picrate anion can be predicted.

¹H NMR: The proton NMR spectrum of the picrate anion in this compound is expected to show a single peak in the aromatic region due to the two equivalent aromatic protons. The strong electron-withdrawing effect of the three nitro groups will cause this signal to appear significantly downfield.

¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for the different carbon atoms in the picrate anion.

The following table summarizes the predicted NMR data for the picrate anion in a generic picrate salt, which can be considered a good approximation for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 8.6 - 9.2 | Aromatic C-H |

| ¹³C | ~162 | C-O (phenolic) |

| ¹³C | ~142 | C-NO₂ (para) |

| ¹³C | ~125 | C-NO₂ (ortho) |

| ¹³C | ~120 | C-H |

Note: Chemical shifts are highly dependent on the solvent used. The predicted values are for DMSO-d₆.[6][7]

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

-

Sample Preparation:

-

Dry a small amount of spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water.

-

Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.[8]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum using a pure KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy (Solid Sample)

This protocol outlines the general procedure for acquiring a Raman spectrum of solid this compound.

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered this compound sample onto a clean microscope slide or into a sample holder.[10]

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).

-

Focus the laser beam onto the sample using the microscope objective.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio.

-

Acquire the Raman spectrum over the desired Raman shift range (e.g., 100-3500 cm⁻¹).

-

It is advisable to acquire spectra from multiple spots on the sample to ensure homogeneity.

-

NMR Spectroscopy (Solution State)

This protocol describes the preparation of a sample for solution-state NMR analysis.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts.[11]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in each spectroscopic technique.

FT-IR (KBr Pellet) Experimental Workflow

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Raman Spectroscopy Experimental Workflow

References

- 1. Picric acid and picrate salts [tc.canada.ca]

- 2. This compound | 16824-78-5 | Benchchem [benchchem.com]

- 3. jes.or.jp [jes.or.jp]

- 4. scienceijsar.com [scienceijsar.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. plus.ac.at [plus.ac.at]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

Quantum Chemical Blueprint for Calcium Picrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium picrate, the calcium salt of picric acid, is a compound of interest in various chemical and pharmaceutical fields. Understanding its molecular structure, stability, and reactivity is crucial for its application and for the development of new materials and drug formulations. Quantum chemical calculations offer a powerful lens through which to investigate these properties at an atomic level. This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for conducting quantum chemical calculations on this compound, even in the absence of extensive prior computational studies on this specific molecule. By leveraging data from experimental studies and computational work on analogous metal picrates, we can construct a robust methodology for future in-silico investigations.

Molecular Structure and Coordination

Experimental studies, specifically single-crystal X-ray diffraction, have been pivotal in elucidating the solid-state structure of this compound. The most well-characterized form is this compound pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O.

In this structure, the calcium ion is eight-coordinate, a common feature for calcium complexes.[1] The coordination sphere is comprised of two bidentate picrate ligands and four water molecules.[1] The picrate anion coordinates to the calcium ion through the phenolic oxygen and one of the oxygen atoms from an ortho-nitro group.[1] This bidentate chelation is a recurring motif in metal picrate complexes and contributes significantly to their stability.[1]

A proposed workflow for the theoretical investigation of this compound would begin with its known crystal structure and proceed through optimization and property calculation.

Theoretical Methodology: A Roadmap for Calculation

Computational Protocol

A recommended approach for the quantum chemical analysis of this compound would involve the following steps:

-

Model System Selection : The initial molecular model would be based on the experimentally determined crystal structure of this compound pentahydrate. For gas-phase calculations, a single formula unit, [Ca(C₆H₂N₃O₇)₂(H₂O)₄], could be considered.

-

Geometry Optimization : The initial structure would be optimized to find the minimum energy conformation. The B3LYP functional in combination with a basis set such as 6-311G(d,p) is a well-established choice for organic and metal-organic systems.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

-

Electronic Property Calculation : Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be calculated. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[1]

Predicted Molecular Properties and Data Presentation

Based on the established understanding of picrate chemistry and DFT calculations on analogous systems, we can anticipate the key findings from a computational study of this compound.

Structural Parameters

The geometry optimization is expected to yield bond lengths and angles in close agreement with experimental X-ray diffraction data. The coordination of the calcium ion with the picrate ligands and water molecules will be a key feature of the optimized structure.

| Parameter | Expected Value Range (from analogous systems) | Experimental Reference (Ca(C₆H₂N₃O₇)₂·5H₂O) |

| Ca-O (phenolic) bond length | 2.30 - 2.50 Å | Available in crystallographic data |

| Ca-O (nitro) bond length | 2.40 - 2.60 Å | Available in crystallographic data |

| Ca-O (water) bond length | 2.30 - 2.50 Å | Available in crystallographic data |

| O-Ca-O bond angles | Variable (distorted geometry) | Distorted square antiprism[1] |

Vibrational Frequencies

The calculated vibrational spectrum will exhibit characteristic peaks corresponding to the functional groups present in this compound. These can be compared with experimental IR and Raman spectra for validation.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretching (water) | 3200 - 3600 |

| C-H stretching (aromatic) | 3000 - 3100 |

| Asymmetric NO₂ stretching | 1500 - 1560 |

| Symmetric NO₂ stretching | 1330 - 1370 |

| C-O stretching (phenolic) | 1250 - 1350 |

| Ca-O stretching | 300 - 500 |

Electronic Properties

The electronic properties of this compound will be largely influenced by the picrate anion, which has a delocalized π-electron system and electron-withdrawing nitro groups.[1] The HOMO and LUMO are expected to be primarily localized on the picrate ligands.[1]

| Property | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

The relationship between the molecular orbitals and the overall electronic structure can be visualized as follows:

References

An In-depth Technical Guide to Calcium Picrate: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of Calcium Picrate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this compound.

Introduction

This compound, the calcium salt of picric acid (2,4,6-trinitrophenol), is a chemical compound that has garnered interest primarily due to the explosive nature of its anion. While the history of picric acid is well-documented, the specific discovery of this compound is less so, likely due to its straightforward synthesis via the neutralization of picric acid with a calcium base. This guide will delve into the historical context of picrates, the synthesis of this compound, its chemical and physical properties, and its limited known applications.

Discovery and History

The history of this compound is intrinsically linked to the discovery and subsequent applications of its parent compound, picric acid.

Discovery of Picric Acid:

British chemist Peter Woulfe is credited with the first synthesis of picric acid in 1771 by treating indigo with nitric acid.[1][2] Initially, it was used as a yellow dye for silk and wool.[2] The name "picric acid" was later coined by French chemist Jean-Baptiste-André Dumas from the Greek word "pikros," meaning "bitter," due to its intensely bitter taste.[2]

Emergence of Picrates and Their Explosive Properties:

In the 19th century, the explosive properties of picric acid and its salts (picrates) were recognized. Picric acid itself was used as a military explosive, notably by the French under the name "melinite" starting in 1886.[2] However, picric acid is corrosive to metals, and the resulting metal picrate salts are often highly sensitive to shock and friction, making them dangerous.[1]

The Notorious History of this compound:

A significant historical event involving this compound underscores its hazardous nature. In 1916, a fire at a French ammunition factory led to molten picric acid coming into contact with a concrete floor. The resulting formation and subsequent detonation of this compound caused a catastrophic explosion, killing 170 people. This incident highlighted the dangers of forming picrate salts, even unintentionally. Picric acid's interaction with concrete can form this compound, a fact that remains a safety concern in handling the acid.[1]

While a specific individual and date for the "discovery" of this compound are not well-documented, its preparation follows fundamental acid-base chemistry that would have been well understood by chemists following the characterization of picric acid.

Historical Medicinal Use of Picrates:

Interestingly, picric acid and its salts were also used medicinally. They were employed as antiseptics and astringents, and incorporated into ointments for treating burns.[2][3] The analgesic and antiseptic properties were attributed to the numbing of pain and the coagulation of albumin, which reduced pus formation.[3] Picric acid solutions were used to treat a variety of ailments, including malaria and skin infections.[3] However, the specific role or advantage of using the calcium salt in these applications, as opposed to other picrates or picric acid itself, is not clearly detailed in historical records.

Chemical and Physical Properties

This compound is an ionic compound consisting of a calcium cation (Ca²⁺) and two picrate anions (C₆H₂N₃O₇⁻). Its properties are largely dictated by the picrate anion.

| Property | Value |

| Chemical Formula | C₁₂H₄CaN₆O₁₄ |

| Molecular Weight | 496.27 g/mol [4] |

| CAS Number | 16824-78-5[4] |

| Appearance | Yellow crystalline solid |

| IUPAC Name | calcium bis(2,4,6-trinitrophenolate)[5] |

| Synonyms | Calcarea picrata, Calcium dipicrate, Picric acid calcium salt[4][5] |

| Computed Properties | |

| PSA | 321.04 Ų[6] |

| LogP | 6.25[6] |

| Hydrogen Bond Donor Count | 0[6] |

| Hydrogen Bond Acceptor Count | 14[6] |

| Rotatable Bond Count | 0[6] |

| Exact Mass | 495.9411397 Da[4][5] |

| Complexity | 292[4][5] |

Crystallographic Data for this compound Pentahydrate:

The crystal structure of this compound pentahydrate (Ca(C₆H₂N₃O₇)₂·5H₂O) has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄CaN₆O₁₉[7] |

| Molecular Weight | 586.4 g/mol [7] |

| Crystal System | Orthorhombic[7] |

| Space Group | Pmab (No. 57)[7] |

| Unit Cell Parameters | a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å[7] |

| Unit Cell Volume (U) | 2128(1) ų[7] |

| Molecules per Unit Cell (Z) | 4[7] |

| Calculated Density (Dc) | 1.83 g/cm³[7] |

In this structure, the calcium ion is eight-coordinate, bonded to two bidentate picrate ligands and four water molecules in a distorted square antiprism geometry.[7] The picrate ligand coordinates to the calcium ion through the phenolic oxygen and an oxygen from an ortho-nitro group.[7]

Experimental Protocols: Synthesis of this compound

The most common methods for synthesizing this compound involve the reaction of picric acid with a calcium-containing base.

Synthesis from Calcium Carbonate and Picric Acid

This method is a straightforward neutralization reaction.

Materials:

-

Picric acid (C₆H₃N₃O₇)

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Acetone (for purification)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Heating plate

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Picric Acid Solution: Prepare a 1% aqueous solution of picric acid. For example, dissolve 5 g of picric acid in 500 ml of deionized water. Gentle heating may be required to fully dissolve the picric acid.

-

Reaction: Slowly add 2 g of calcium carbonate to the stirred picric acid solution at room temperature.[6] The addition should be gradual to control the effervescence from the release of carbon dioxide gas.

-

Stirring: Continue stirring the mixture for 4-6 hours at a temperature of 40-50°C.[7]

-

Filtration: After the reaction is complete, filter the solution to remove any unreacted calcium carbonate.[7]

-

Concentration: Gently heat the filtrate to evaporate some of the water and concentrate the solution, which will lead to the crystallization of crude this compound upon cooling.[7]

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot acetone.[7]

-

Filter the hot solution to remove any insoluble impurities.[7]

-

Allow the filtrate to cool slowly to room temperature to form purified crystals of this compound.[7]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold acetone to remove any remaining soluble impurities.[7] . Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Synthesis from Calcium Hydroxide and Picric Acid

This method offers a faster reaction time and higher yield compared to the calcium carbonate method.

Materials:

-

Picric acid (C₆H₃N₃O₇)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Acetone (for purification)

-

Stirring apparatus

-

Filtration apparatus

-

Heating plate

-

Standard laboratory glassware

Procedure:

-

Preparation of Picric Acid Solution: Prepare an aqueous solution of picric acid as described in the previous method.

-

Reaction: Slowly add a stoichiometric amount of calcium hydroxide to the stirred picric acid solution.

-

Stirring: Stir the mixture for approximately 2 hours.[7]

-

Work-up and Purification: Follow the same filtration, concentration, recrystallization, and drying steps as outlined in the calcium carbonate method.

Comparison of Synthesis Methods:

| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Key Characteristics |

| Calcium Hydroxide | 85–90[7] | >98[7] | 2[7] | Faster reaction, higher efficiency.[7] |

| Calcium Carbonate | 75–80[7] | 95–97[7] | 4–6[7] | Slower reaction, lower yield, effervescence occurs. |

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Biological Activity and Drug Development Context

Despite the historical medicinal use of picric acid, there is a significant lack of specific data on the biological activity and mechanism of action of this compound in the context of modern drug development.

Known Biological Context:

-

Antiseptic and Astringent Properties: Like its parent acid, this compound would be expected to exhibit antiseptic and astringent properties.

-

Toxicity: Picric acid and its salts are toxic if ingested, inhaled, or absorbed through the skin.[1]

-

Component in Registered Products: this compound is listed as a component in some FDA-registered products, such as "BoilX," "Epl-Cell Repair," and "C08 CALCIUM METABOLISM," though its specific role and concentration in these formulations are not detailed in the available literature.[5]

Lack of Signaling Pathway Information:

Extensive searches of scientific literature have not revealed any elucidated signaling pathways specifically for this compound. The historical uses of picric acid predate the modern understanding of molecular biology and cell signaling. The biological effects are likely a combination of the actions of the picrate anion and the calcium cation. The picrate anion, a large organic molecule, may disrupt cell membranes and protein function non-specifically, while the calcium cation is a ubiquitous second messenger involved in countless cellular processes. However, a specific, targeted interaction of the this compound salt with a particular receptor or signaling cascade has not been identified.

For professionals in drug development, this lack of specific biological targets and mechanistic understanding makes this compound a challenging starting point for a rational drug design program. Its primary historical and industrial relevance remains in the field of explosives and as a chemical reagent.

Conclusion

This compound is a compound with a history more notorious for its explosive hazard than for any well-defined therapeutic application. While its synthesis is straightforward and its chemical and physical properties are well-characterized, its biological activity remains poorly understood from a modern pharmacological perspective. For researchers and drug development professionals, this compound serves as an example of a compound whose historical uses have not translated into a clear, mechanistically-defined role in contemporary medicine. Further research would be required to identify any specific biological targets and signaling pathways before it could be considered for any therapeutic development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Picric acid and picrate salts [tc.canada.ca]

- 3. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 16824-78-5 | Benchchem [benchchem.com]

CAS number and molecular formula of Calcium picrate.

An In-depth Technical Guide to Calcium Picrate

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in chemical and materials science. It covers the compound's fundamental properties, detailed synthesis protocols, and analytical methodologies. While the picrate anion is of interest in various chemical fields, it is crucial to note that this compound is primarily studied in the context of coordination chemistry and as an energetic material. Its application in drug development and pharmacology is not well-documented in scientific literature.

Chemical and Physical Properties

This compound, also known as calcium bis(2,4,6-trinitrophenolate), is the calcium salt of picric acid. Its properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 16824-78-5 | [1][2][3] |

| Molecular Formula | C₁₂H₄CaN₆O₁₄ | [2] |

| Molecular Weight | 496.27 g/mol | [2][3] |

| Synonyms | Calcium dipicrate, Calcarea picrata, Picric acid calcium salt | [1][2] |

| Appearance | Yellowish crystals | [4] |

| Hydration | Exists in hydrated forms, with stable phase having ~4.8 H₂O molecules | [4] |

Synthesis and Purification

The most common methods for synthesizing this compound involve the reaction of picric acid with a suitable calcium base, such as calcium hydroxide or calcium carbonate.[5] The choice of method affects reaction time, yield, and purity.[5]

| Parameter | Calcium Hydroxide Method | Calcium Carbonate Method | Citation(s) |

| Reaction Time | ~2 hours | 4–6 hours | [5] |

| Yield | 85–90% | 75–80% | [5] |

| Purity | >98% | 95–97% | [5] |

| Optimal Temp. | Not specified | 40–50°C | [5] |

The general workflow for synthesis and purification is outlined below.

The logical relationship between reactants and products in the calcium carbonate method is illustrated below.

References

An In-depth Technical Guide to the Stability and Potential Hazards of Calcium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, potential hazards, and handling considerations for calcium picrate. The information is intended to support researchers, scientists, and professionals in drug development and other fields where this energetic material may be encountered. All quantitative data are summarized for clarity, and detailed experimental protocols from cited literature are provided.

Introduction to this compound

This compound, with the chemical formula Ca(C₆H₂N₃O₇)₂, is the calcium salt of picric acid (2,4,6-trinitrophenol). Like picric acid and other metal picrates, it is an energetic material with significant explosive hazards.[1] Its formation can occur through direct synthesis or unintentionally when picric acid comes into contact with calcium-containing materials, such as concrete.[2][3][4] This latter route of formation is a critical safety concern, as it has been implicated in accidental explosions.[1][4] The stability and sensitivity of this compound are highly dependent on its hydration state, with the anhydrous form being considerably more dangerous.

Synthesis and Purification

This compound is typically synthesized via a neutralization reaction between picric acid and a calcium base, such as calcium carbonate or calcium hydroxide.[5] The choice of base affects reaction time, yield, and purity.

Synthesis Routes

-

Calcium Hydroxide Method: This is a rapid method, typically concluding within two hours, offering high yields (85–90%) and high purity (>98%).[5]

-

Calcium Carbonate Method: This method is slower, requiring 4–6 hours, and results in lower yields (75–80%) and purity (95–97%).[5][6] The reaction generates carbon dioxide gas.[6]

The workflow for a typical lab-scale synthesis and purification process is outlined below.

Caption: Workflow for this compound Synthesis and Purification.

Physicochemical and Explosive Properties

The properties of this compound, particularly its stability and sensitivity, are closely linked to its degree of hydration. It can exist in a metastable state with a higher number of water molecules or a more stable state with fewer.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in comparison to its parent compound, picric acid, and other alkaline-earth metal picrates.

| Property | This compound | Picric Acid | Reference(s) |

| Molecular Formula (Anhydrous) | C₁₂H₄CaN₆O₁₄ | C₆H₃N₃O₇ | [5] |

| Molecular Weight (Anhydrous) | 496.27 g/mol | 229.10 g/mol | [5] |

| Hydration States | |||

| Metastable Form | 10.4-10.7 H₂O | N/A | [1][6] |

| Stable Form | 4.8 H₂O | N/A | [1][6] |

| Thermal Properties | |||

| Decomposition Onset (DTA) | ~380 K (~107 °C) | ~430 K | [6] |

| Activation Energy (Decomp.) | 140.3 kJ/mol | - | [1][6] |

| Heat of Decomposition | ~3600-4400 J/g | 5590 J/g | [6] |

| Sensitivity Data | |||

| Drop Hammer (1/6 Explosion Height) | > 40 cm | 38.0 cm | [6] |

| Friction Sensitivity | 0/6 (No explosions up to max load) | 1/6 | [6] |

Table 1: Physicochemical and Explosive Properties of this compound.

| Compound | Stable Hydrate (H₂O molecules) | Decomposition Onset (DTA) | Activation Energy (kJ/mol) | Drop Hammer (1/6 Exp. Ht.) | Reference(s) |

| Magnesium Picrate | 6.5 | ~420 K | 125.6 | > 40 cm | [1][6] |

| This compound | 4.8 | ~380 K | 140.3 | > 40 cm | [1][6] |

| Strontium Picrate | 5.0-5.1 | ~370 K | 171.3 | 18.2 cm | [1][6] |

| Barium Picrate | 4.0 | ~400 K | 257.7 | 10.6 cm | [1][6] |

| Picric Acid | N/A | ~430 K | - | 38.0 cm | [6] |

Table 2: Comparative Properties of Alkaline-Earth Metal Picrates.

Stability and Potential Hazards

Thermal Stability

The decomposition of alkaline-earth metal picrates, including this compound, generally begins at a higher temperature than that of picric acid itself, though the onset can be influenced by dehydration.[1][6] The DTA curve for this compound shows a large endothermic peak around 380 K (107 °C), which corresponds to the dehydration of its crystalline water.[6] The activation energy for the initiation of exothermic decomposition for this compound has been determined to be 140.3 kJ/mol.[1][6]

Impact and Friction Sensitivity

Dry picric acid is highly sensitive to heat, shock, and friction.[3] Metal picrates are often even more sensitive.[3][7] However, studies show that hydrated this compound is surprisingly insensitive to both impact and friction, more so than picric acid.[6] Drop hammer tests showed no explosion at a drop height of 40 cm, whereas picric acid exploded at 38 cm.[6] Similarly, no explosions were recorded for this compound in friction sensitivity tests.[6] This insensitivity is attributed to the presence of crystalline water. It is critical to assume that anhydrous this compound is extremely sensitive to mechanical stimuli.

Reactivity and Incompatibility

-

Formation on Concrete: Picric acid readily reacts with bases, including concrete and plaster, to form friction-sensitive this compound.[3][7][8] This poses a severe hazard, and spills of picric acid on such surfaces can lead to the formation of a highly dangerous contact explosive.[4]

-

Metal Incompatibility: Picric acid and its salts are incompatible with most metals (except tin and aluminum), including copper, lead, zinc, and iron, as they form even more shock-sensitive picrate salts.[7][9] Never use metal spatulas or store in containers with metal lids.[10]

The relationship between hydration and hazard is a critical concept for safe handling.

Caption: Relationship between Hydration State and Hazard Level.

Toxicological Hazards

The toxicity of this compound is primarily attributed to the picrate anion. Picric acid is toxic if swallowed, inhaled, or absorbed through the skin and can cause liver and kidney damage with chronic exposure.[3][11]

The mechanism of toxicity for nitroaromatic compounds is linked to the metabolic reduction of the nitro groups.[12] This process, mediated by cellular nitroreductases, can proceed via two main pathways, both of which can lead to cellular damage.

-

One-Electron Reduction: This pathway forms a nitro anion radical. In the presence of oxygen, this radical can undergo redox cycling, transferring an electron to O₂ to form a superoxide anion radical (O₂⁻•), a type of Reactive Oxygen Species (ROS). This regenerates the parent nitroaromatic compound and initiates a futile cycle that leads to significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.[12]

-

Two-Electron Reduction: This pathway reduces the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine derivative. These metabolites are also highly reactive and can contribute to cellular toxicity.[12]

Caption: Toxicological Signaling Pathways of the Picrate Anion.

Experimental Protocols

Synthesis of this compound (from Calcium Carbonate)

-

Source: Adapted from Matsukawa et al., Science and Technology of Energetic Materials, 2003.[6]

-

Slowly add 2 g of calcium carbonate (CaCO₃) to 500 ml of a 1% aqueous solution of picric acid.

-

Stir the mixture for two hours at room temperature. Observe the generation of CO₂ bubbles.

-

After the reaction, filter the solution to separate the unreacted calcium carbonate residue.

-

Concentrate the filtrate to 100 ml by evaporation.

-

For purification and recrystallization, add the concentrated solution to 2000 ml of dichloromethane (CH₂Cl₂). This removes unreacted picric acid, which remains in the filtrate.

-

Collect the precipitated yellowish crystals of this compound. The reported yield is 18.9 g.[6]

Thermal Analysis (TG-DTA)

-

Source: Adapted from Matsukawa et al., Science and Technology of Energetic Materials, 2003.[6]

-

Instrument: Seiko Instruments TG-DTA 220 or equivalent.

-

Sample Size: Approximately 1-2 mg.

-

Sample Pan: Open aluminum pan.

-

Atmosphere: Nitrogen gas flow at 100 ml/min.

-

Heating Rate: 5 K/min.

-

Procedure: The sample is heated from room temperature. Weight loss (TG) and differential temperature (DTA) are recorded to determine dehydration temperatures and the onset of exothermic decomposition.

Sensitivity Testing

-

Source: Adapted from Matsukawa et al., Science and Technology of Energetic Materials, 2003.[6]

-

Standard: All tests are performed in accordance with Japanese Industrial Standard JIS K 4810.

-

Drop Hammer Test: A 5 kg drop hammer is used. The test determines the height from which the hammer must be dropped to cause an explosion in 1 out of 6 trials (1/6 explosion height). The sample is pretreated by vacuum drying at 298 K.

-

Friction Sensitivity Test: A BAM-type friction tester is used. The test determines the load at which an explosion occurs in 1 out of 6 trials. The sample is pretreated by vacuum drying at 298 K.

Purity Analysis (HPLC)

-

Source: Adapted from Goerlitz and Law, Analysis of picric acid in water by high-performance liquid chromatography, 1978.[2]

-

System: High-performance liquid chromatograph with a reverse-phase column (e.g., C18) and a UV detector set to an appropriate wavelength for picrate detection.

-

Mobile Phase: An ion-pairing reagent is used under isocratic conditions. A typical mobile phase might consist of a buffered aqueous solution with an organic modifier like methanol.

-

Sample Preparation: Dissolve the this compound sample in deionized water. Filter the sample through a 0.45-µm filter before injection.

-

Analysis: Inject the filtered sample into the HPLC system. Quantify the picrate concentration by comparing the peak area to that of a known picric acid reference standard. This method can detect picrate at levels down to 10 µg/L directly in water.[2]

Safe Handling, Storage, and Disposal

-

Storage: Store this compound in its original container, ensuring it remains wetted with at least 10% water by mass.[10] Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials (metals, concrete, plaster).[9][10] Use only glass or plastic containers with non-metal caps.[11]

-

Handling: Always handle with non-metal (e.g., ceramic or plastic) spatulas.[10] Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Before sealing a container, clean the threads and cap with a damp cloth to prevent the formation of sensitive crystals.[10]

-

Spills: NEVER attempt to sweep up dry material.[13] Immediately wet spilled solids with water. Use a damp absorbent pad to clean the spill. Place all contaminated materials in a sealed plastic container with added water for disposal.[9]

-

Disposal: this compound is a hazardous, explosive waste. Do not pour it down the drain, as it can react with metal plumbing to form explosive picrates.[14] All waste, including contaminated cleaning materials, must be disposed of through a certified hazardous waste disposal service.[15] If a container of picrate is found to be dry or has crystals around the cap, do not handle it.[10] Secure the area and contact explosive ordnance disposal or specialized safety personnel immediately.

References

- 1. Science and Technology of Energetic Materials 64 (2003) [jes.or.jp]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. scispace.com [scispace.com]

- 5. HPLC Method for Analysis of Ammonium Picrate on Obelisc N Column | SIELC Technologies [sielc.com]

- 6. jes.or.jp [jes.or.jp]

- 7. researchgate.net [researchgate.net]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. jes.or.jp [jes.or.jp]

- 10. researchgate.net [researchgate.net]

- 11. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. scielo.br [scielo.br]

- 13. Analysis of picric acid in water by high-performance liquid chromatography | U.S. Geological Survey [usgs.gov]

- 14. d-nb.info [d-nb.info]

- 15. dl.astm.org [dl.astm.org]

An In-depth Technical Guide to the Safety and Handling of Calcium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and handling information for calcium picrate. It is intended for an audience with a professional background in chemistry and laboratory safety. The information presented is a synthesis of data from Material Safety Data Sheets (MSDS) for related compounds, academic research, and safety guidelines.

Chemical Identification and Physical Properties

This compound is the calcium salt of picric acid. Its chemical and physical properties are summarized in the table below. It is important to note that this compound can exist in various hydrated forms, which can affect its properties. For instance, one study identified a metastable phase of this compound containing 10.4-10.7 molecules of water and a stable form with 4.8 molecules of water.[1]

| Property | Value |

| Chemical Name | Calcium bis(2,4,6-trinitrophenolate) |

| Synonyms | Calcium dipicrate, Calcarea picrata |

| CAS Number | 16824-78-5 |

| Molecular Formula | C₁₂H₄CaN₆O₁₄ |

| Molecular Weight | 496.27 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Slightly soluble in water |

Hazard Identification and GHS Classification

Picric acid, when containing less than 30% water, is classified as a Division 1.1 explosive.[2] Metal salts of picric acid, including this compound, are known to be even more sensitive to shock, friction, and heat than picric acid itself.[2][3][4][5] this compound is formed when picric acid reacts with concrete or plaster.[3][4][5][6] This presents a significant and often overlooked hazard in laboratory and storage environments.

The toxicity of this compound is primarily attributed to the picrate anion. Picric acid is toxic by all routes of exposure (ingestion, inhalation, and skin absorption).[3][4]

Anticipated GHS Hazard Classification:

| Hazard Class | Category |

| Explosive | Division 1.1 |

| Acute Toxicity (Oral) | Category 3 or 4 |

| Acute Toxicity (Dermal) | Category 3 or 4 |

| Acute Toxicity (Inhalation) | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A |

Hazard Pictograms (Anticipated):

GHS Pictograms for Anticipated Hazards

Signal Word (Anticipated): Danger

Hazard Statements (Anticipated):

-

H201: Explosive; mass explosion hazard.

-

H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

Experimental Protocols and Safety Data

Explosive Properties

The primary hazard of this compound is its explosive nature, especially when dry. Metal picrates are known to be sensitive to initiation by shock, friction, or heat.

Experimental Methodology: Drop Hammer Test

-

A small, precisely weighed sample of the substance is placed on a hardened steel anvil.

-

A specified weight (the "hammer") is dropped from a predetermined height onto the sample.

-

The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of causing an explosion (this is known as the H₅₀ value).

-

A lower H₅₀ value indicates a greater sensitivity to impact.

A study on alkaline-earth metal picrates indicated that the activation energy for the initiation of exothermic decomposition of this compound is 140.3 kJ/mol.[1]

Workflow for Drop Hammer Impact Sensitivity Test

Toxicological Data

Specific LD₅₀ (Lethal Dose, 50%) or LC₅₀ (Lethal Concentration, 50%) data for this compound are not available in the reviewed literature. The toxicity is inferred from data on picric acid. Ingestion of 1-2 grams of picric acid can cause severe poisoning in humans.[7]

Experimental Methodology: LD₅₀ Determination (General Protocol)

LD₅₀ studies are typically conducted on laboratory animals (e.g., rats, mice) to determine the dose of a substance that is lethal to 50% of the test population.

-

Animal Selection: A group of uniform animals (in terms of species, strain, age, and weight) is selected.

-

Dosage Administration: The substance is administered to different groups of animals at varying doses. Common routes of administration are oral, dermal, or inhalation.

-

Observation: The animals are observed for a set period (e.g., 14 days), and the number of fatalities in each group is recorded.

-

Statistical Analysis: The data is statistically analyzed to determine the dose at which 50% of the animals died. This value is expressed as milligrams of substance per kilogram of body weight (mg/kg).

Handling and Storage

Extreme caution must be exercised when handling and storing this compound and materials potentially contaminated with it.

Key Handling Precautions:

-

Always assume it is explosive: Handle with the same precautions as a primary explosive.

-

Avoid friction, shock, and heat: Do not use metal spatulas or create situations where friction or impact can occur.[3]

-

Keep wet: this compound, like picric acid, is less sensitive when wet. However, it is crucial to prevent it from drying out.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. Work in a chemical fume hood.[7]

-

Avoid contact with incompatible materials: Do not allow this compound to come into contact with metals (especially copper, lead, and zinc), concrete, or plaster.[4][5]

Storage:

-

Store in a designated, well-ventilated, cool, and dry area away from heat, sparks, and open flames.

-

The storage area should be constructed of compatible materials (avoiding concrete and metals where the material could be spilled).

-

Store in the original container, ensuring the cap and threads are clean before sealing.[3]

-

Regularly inspect containers for any signs of drying or crystal formation.

Logical Flow for Safe Handling of this compound

First Aid and Emergency Procedures

In case of exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill and Leak Procedures:

-

DO NOT attempt to clean up a spill of dry this compound. Evacuate the area and contact emergency responders or a bomb disposal unit.

-

If a small spill of a solution occurs, carefully absorb it with an inert, non-combustible material. Keep the spilled material wet at all times. Place the absorbed material in a sealed, labeled container for disposal as hazardous waste.

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous explosive waste. Follow all local, state, and federal regulations for the disposal of explosive materials. Never dispose of this compound down the drain, as it can form explosive salts with metal plumbing.[4]

Disclaimer

This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet. The information provided is based on the best available data for this compound and related compounds. Users should always consult with their institution's safety professionals and refer to all relevant safety regulations before handling this material. The absence of complete data for this compound necessitates that it be treated with the utmost caution.

References

- 1. jes.or.jp [jes.or.jp]

- 2. oag.ca.gov [oag.ca.gov]

- 3. mcgill.ca [mcgill.ca]

- 4. uthsc.edu [uthsc.edu]

- 5. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. PICRIC ACID, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Comprehensive Technical Review of Calcium Picrate Research

For Researchers, Scientists, and Drug Development Professionals